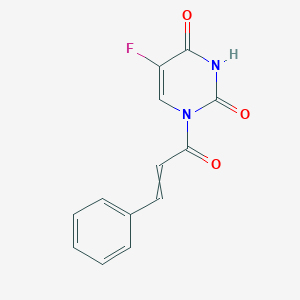![molecular formula C11H14F10OS2 B14290109 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL CAS No. 113107-47-4](/img/structure/B14290109.png)
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL is a chemical compound known for its unique structure and properties It contains two 3,3,4,4,4-pentafluorobutyl groups attached to a propan-2-ol backbone via sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL typically involves the reaction of 3,3,4,4,4-pentafluorobutyl thiol with 1,3-dibromopropan-2-ol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents, acylating agents, etc.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form strong interactions with various biomolecules, while the fluorinated groups enhance the compound’s stability and bioavailability. These properties make it a valuable tool in studying and modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentafluorobutyl acrylate: A related compound with similar fluorinated groups but different functional groups.
Perfluorobutanesulfonyl fluoride: Another fluorinated compound with distinct chemical properties.
Uniqueness
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL is unique due to its combination of sulfanyl and fluorinated groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
113107-47-4 |
|---|---|
Molecular Formula |
C11H14F10OS2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1,3-bis(3,3,4,4,4-pentafluorobutylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C11H14F10OS2/c12-8(13,10(16,17)18)1-3-23-5-7(22)6-24-4-2-9(14,15)11(19,20)21/h7,22H,1-6H2 |
InChI Key |
UYNZOVNOFJKUGS-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(CSCCC(C(F)(F)F)(F)F)O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


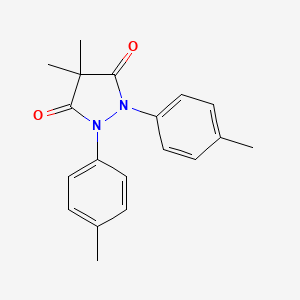
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)

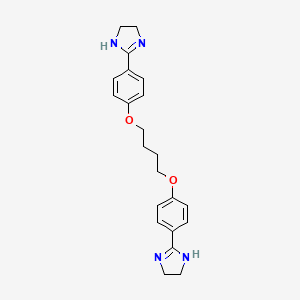
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
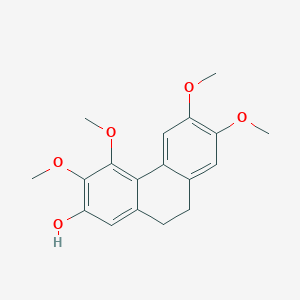
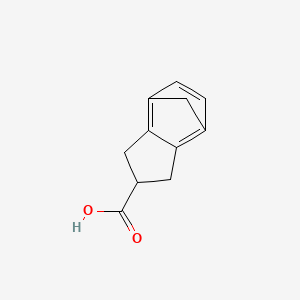
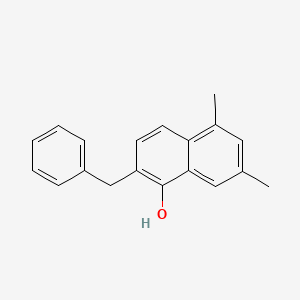
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
